1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Description
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-10-8-18(9-11-19)14-17-6-12-22-15-17/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDBCCZJDESTB-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine typically involves multi-step organic reactions. One common approach is the N-arylation of oxetanylamines, which can be achieved using a Pd cross-coupling reaction in water . This method employs renewable feedstock surfactants and provides a sustainable route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, given the current trends in chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- ’s naphthylsulfonyl compound requires harsher conditions due to the naphthyl group’s lower reactivity.
- Nitrophenylsulfonyl derivatives (e.g., ) may require nitro-group reduction in subsequent steps, unlike the target compound.
Physicochemical Properties
- Solubility : The oxolane moiety likely increases polarity compared to purely aromatic substituents (e.g., naphthyl in ), enhancing solubility in polar solvents.
- Stability : The (E)-styryl group may confer photostability challenges similar to other conjugated alkenes, necessitating storage in dark conditions .
- Crystallinity : Crystallographic data for related styryl compounds (e.g., ) suggest hydrogen-bonding networks, but the oxolane’s flexibility may reduce crystallinity compared to rigid analogues.
Biological Activity
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine can be represented as follows:
This structure comprises a piperazine ring substituted with an oxolane moiety and a phenylethenyl sulfonyl group, contributing to its unique biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research has indicated that 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 18.5 |
These findings suggest that the compound induces cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism of action.
In Silico Studies
Computational studies have been conducted to predict the binding affinity of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine to various biological targets. Molecular docking simulations revealed strong interactions with proteins involved in cancer progression and bacterial virulence, providing insights into its potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, and what key steps ensure successful synthesis?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine core followed by functionalization. Key steps include:
- Piperazine Derivatization : Introduce sulfonyl and oxolane-methyl groups via nucleophilic substitution or coupling reactions. For example, sulfonylation using [(E)-2-phenylethenyl]sulfonyl chloride under anhydrous conditions .
- Oxolane-Methyl Incorporation : Attach the oxolan-3-ylmethyl moiety via alkylation or Mitsunobu reactions, ensuring regioselectivity .
- Purification : Employ column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
- Characterization : Confirm structure and purity using NMR (¹H, ¹³C), IR spectroscopy, and HPLC (>95% purity) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact, as piperazine derivatives can cause irritation .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Disposal : Follow institutional guidelines for hazardous organic waste disposal .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxolane ring (δ 3.5–4.0 ppm for oxolane protons) and sulfonylpiperazine backbone .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and vinyl (C=C stretch at ~1600 cm⁻¹) groups .
- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during scale-up?
- Temperature Control : Maintain reaction temperatures between 0–25°C during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for sulfonyl coupling, ensuring solubility and reactivity .
- Catalyst Screening : Test Pd-based catalysts for stereoselective vinyl group introduction .
- Process Monitoring : Use in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion .
Q. What strategies are employed to analyze and resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Testing : Compare bioactivity of analogs (e.g., replacing the oxolane with tetrahydrofuran) to pinpoint pharmacophores .
Q. What in silico modeling approaches are suitable for predicting the compound's interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonyl-preferring receptors (e.g., serotonin receptors) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., oxolane vs. tetrahydropyran) with activity using CoMFA .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. How does the stereochemistry of the compound influence its physicochemical properties and bioactivity?
Q. What are the best practices for synthesizing and testing structural analogs to establish structure-activity relationships (SAR)?
- Analog Design : Systematically modify the oxolane ring (e.g., size: oxolane vs. oxane) and sulfonyl substituents .
- Screening Pipeline : Test analogs in high-throughput assays (e.g., kinase inhibition) and validate hits in dose-response studies .
- Data Analysis : Use clustering algorithms (e.g., PCA) to group analogs by activity profiles and identify key structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
